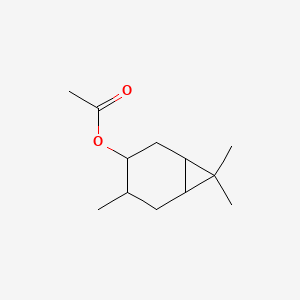

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate

Description

Properties

CAS No. |

85392-39-8 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl) acetate |

InChI |

InChI=1S/C12H20O2/c1-7-5-9-10(12(9,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3 |

InChI Key |

UWKSAKQUWSBZEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(C2(C)C)CC1OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate typically involves the esterification of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The bicyclo[4.1.0]heptane framework distinguishes this compound from other bicyclic terpenes like camphor (bicyclo[2.2.1]heptan-2-one) and borneol (bicyclo[2.2.1]heptan-3-ol). Key differences include:

- Ring size and strain : The [4.1.0] system has a seven-membered ring with fused cyclopropane, contrasting with the more strained [2.2.1] system in camphor.

- Functional groups : The acetate ester group at position 3 imparts distinct polarity and volatility compared to ketones (camphor) or alcohols (borneol).

Comparison with Closest Analogs

(a) 3-Carene (4,7,7-Trimethylbicyclo[4.1.0]hept-3-ene)

- Structure : Lacks the acetate group; contains a double bond at position 3.

- Properties : Higher volatility (logP ~1.82) due to hydrocarbon nature .

- Applications : Found in essential oils with leishmanicidal activity .

(b) Caranone (4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one)

- Structure : Features a ketone group at position 2 instead of acetate.

- Toxicity : Proposed HTFOEL of 0.7 ppm, lower than camphor’s 2 ppm, likely due to structural differences in oxygenation .

(c) Hexyl Acetate

Physicochemical Properties

Pharmacological Potential

- Volatility and Bioactivity : The acetate’s ester group may enhance membrane permeability compared to hydroxylated analogs like borneol, which is oxidized to camphor in biosynthetic pathways .

- Antimicrobial Activity : Structurally similar terpenes (e.g., 3-carene) exhibit leishmanicidal effects, suggesting possible bioactivity in the acetate derivative .

Role in Plant Biochemistry

Biological Activity

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate, also known by its CAS number 85392-39-8, is a bicyclic compound that belongs to the class of terpenes. It is primarily recognized for its presence in essential oils and fragrances. This article delves into its biological activities, particularly focusing on its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- CAS Number : 85392-39-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is primarily attributed to its ability to disrupt cell membranes and inhibit ATP synthesis in bacteria.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that the compound effectively reduced the viability of both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus, by causing leakage of cellular contents .

- Another investigation revealed that the addition of 3-carene (a related compound) significantly decreased ATP concentrations in treated bacteria, suggesting a disruption in energy metabolism .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- DPPH Radical Scavenging Assay :

- Total Phenolic Content :

Comparative Biological Activity Table

| Activity Type | Compound Tested | Result | Reference |

|---|---|---|---|

| Antimicrobial | This compound | Effective against E. coli and S. aureus | |

| Antioxidant | Essential oil containing the compound | High DPPH scavenging activity |

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

-

Natural Preservative :

- Its antimicrobial properties make it a candidate for use as a natural preservative in food products.

-

Pharmaceuticals :

- The compound's ability to inhibit microbial growth suggests potential for development into pharmaceutical agents targeting infections.

-

Cosmetics :

- Due to its antioxidant properties, it can be incorporated into cosmetic formulations aimed at protecting skin from oxidative stress.

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate?

To validate the structure, use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm bicyclic framework and methyl/acetate group positions. Compare with NIST reference data for bicyclic terpenoids .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns consistent with the bicyclo[4.1.0]heptane core .

- Infrared (IR) Spectroscopy : Verify ester (C=O stretch ~1740 cm) and cyclopropane ring vibrations .

Q. How can researchers optimize the synthesis of this compound?

Key steps from literature protocols include:

- Reaction Conditions : Use triethyl orthoacetate at 137°C for 5 hours under reflux, monitored by TLC (hexane:ethyl acetate, 5:3) .

- Purification : Column chromatography (silica gel, same solvent ratio) isolates stereoisomers. Note that yield depends on the starting alcohol’s stereochemistry .

- Catalysis : Acid catalysts (e.g., propionic acid) improve esterification efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis?

The reaction proceeds via a partially opened allylic cation intermediate (e.g., 31 in ), avoiding tertiary cyclopropyl cation formation. This pathway favors retention of the bicyclic framework and dictates stereoselectivity in acetate formation . Computational modeling (DFT) is recommended to validate transition states and intermediates.

Q. How can researchers resolve contradictions in reaction rate data for bicyclo[4.1.0]heptane derivatives?

Example: reports an 8.8x rate increase for acetolysis of methyl-substituted triflate vs. 5000x for non-methylated analogs. To address discrepancies:

- Isotopic Labeling : Use - or -labeled substrates to track bond cleavage.

- Solvent Effects : Test polar vs. non-polar solvents to assess cation stabilization .

- Comparative Studies : Contrast bicyclo[4.1.0] systems with bicyclo[2.2.1] analogs (e.g., bornyl acetate) to isolate steric vs. electronic factors .

Q. What strategies validate the purity of this compound for pharmacological studies?

- Chromatographic Purity : GC-MS or HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms absence of polymorphic impurities .

- Elemental Analysis : Match experimental vs. theoretical C/H/O percentages (e.g., C: ~70%, H: ~9.5%) .

Methodological Challenges

Q. How can stereoisomers of this compound be separated and characterized?

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray Crystallography : Resolve absolute configuration of single crystals grown in ethyl acetate/hexane .

- Optical Rotation : Compare values with literature data for bornyl acetate derivatives .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 warnings) .

- Waste Disposal : Collect organic waste separately and use certified biohazard contractors for incineration .

- First Aid : Immediate rinsing with water for skin/eye exposure; consult poison control for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.